sclerotinin B

Vue d'ensemble

Description

Sclerotinin B is a secondary metabolite produced by the fungus Sclerotinia sclerotiorum . This fungus is a plant pathogen that can infect over 400 plant species and cause substantial yield losses in crops worldwide . This compound is closely related to sclerotinin A and both are proposed to be biosynthesised via intermediates .

Synthesis Analysis

The synthesis of this compound has been studied in the past. The analysis of the ethyl acetate extracts of the S. sclerotiorum culture revealed ten major secondary metabolites, including this compound . The synthesis of this compound was accomplished by Takeshi Sassa et al .

Molecular Structure Analysis

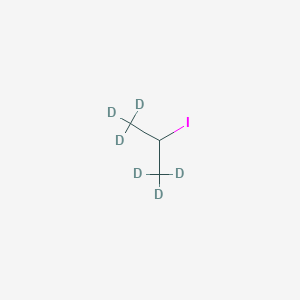

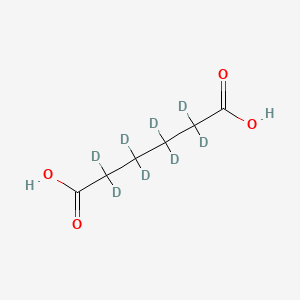

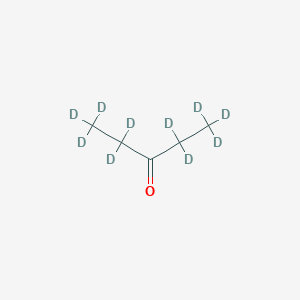

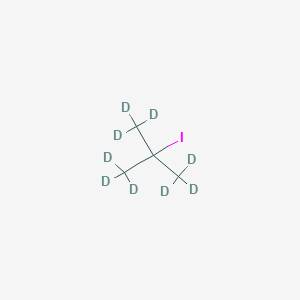

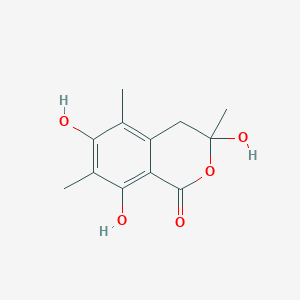

This compound exhibits physico-chemical and spectral properties similar to those of sclerotinin A . This indicates that the structure of this compound is closely related to that of sclerotinin A. The molecular formula, C12H14O5, is assigned to this compound by elementary analysis and by its mass spectrum .

Physical And Chemical Properties Analysis

This compound exhibits physico-chemical and spectral properties similar to those of sclerotinin A . The molecular formula, C12H14O5, is assigned to this compound by elementary analysis and by its mass spectrum .

Applications De Recherche Scientifique

Biocontrol Against Plant Diseases

Sclerotinin B, along with other metabolites like sclerin and sclerolide, has been identified in research as having significant implications in plant disease control. A study by Tellenbach et al. (2013) found that these compounds, produced by the dark septate endophyte Phialocephala europaea, could inhibit the growth of Phytophthora species in vitro. This suggests a potential role for this compound in developing biocontrol agents against certain plant pathogens, particularly in agriculture and horticulture (Tellenbach, Sumarah, Grünig, & Miller, 2013).

Plant Growth Regulation

This compound has also been identified as a plant growth regulator. In a study conducted by Kuramata et al. (2007), various compounds, including this compound, isolated from Penicillium citrinum were found to have regulatory effects on plant growth. These findings highlight the potential of this compound in agricultural biotechnology, particularly in enhancing or inhibiting plant growth under specific conditions (Kuramata, Fujioka, Shimada, Kawano, & Kimura, 2007).

Implications in Fungal Pathogenesis and Plant Defense

Research into the interactions between plant pathogens and host plants has revealed the role of this compound in fungal pathogenesis. Pedras and Hossain (2007) investigated the detoxification of brassinin, a phytoalexin produced by crucifer plants, by the fungal pathogen Sclerotinia sclerotiorum. Their study indicated that this compound, as a product of this detoxification process, could be crucial in understanding the fungal adaptation mechanisms against plant defense compounds. This knowledge can contribute to the development of more effective strategies for managing fungal diseases in crops (Pedras & Hossain, 2007).

Orientations Futures

Propriétés

IUPAC Name |

3,6,8-trihydroxy-3,5,7-trimethyl-4H-isochromen-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O5/c1-5-7-4-12(3,16)17-11(15)8(7)10(14)6(2)9(5)13/h13-14,16H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWCJDGBOQAPHGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CC(OC(=O)C2=C(C(=C1O)C)O)(C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.